3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
CAS No.: 1006491-78-6
Cat. No.: VC5798752
Molecular Formula: C16H17ClN4OS
Molecular Weight: 348.85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006491-78-6 |
---|---|
Molecular Formula | C16H17ClN4OS |
Molecular Weight | 348.85 |
IUPAC Name | 3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C16H17ClN4OS/c1-10-14(17)11(2)21(19-10)9-5-8-20-15(22)12-6-3-4-7-13(12)18-16(20)23/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,23) |
Standard InChI Key | KLCIIZIMUQBWHH-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound consists of a 3H-quinazolin-4-one scaffold substituted at the N-3 position with a 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl chain and a mercapto (-SH) group at the C-2 position (Figure 1). The pyrazole ring introduces chloro and methyl groups at positions 3 and 5, enhancing steric and electronic interactions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 348.9 g/mol | |
Canonical SMILES | CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl | |
InChI Key | CTYJOLUGPPMBSK-UHFFFAOYSA-N | |
logP | ~3.5 (predicted) |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step reactions involving:
-
Quinazolinone Core Formation: Niementowski’s synthesis, where anthranilic acid derivatives react with formamide or urea under thermal conditions .
-
Alkylation at N-3: Introduction of the 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl group via nucleophilic substitution or coupling reactions .
-
Mercapto Group Incorporation: Thiolation at C-2 using phosphorus pentasulfide (PS) or thiourea .
Key Reaction:
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at N-3 requires controlled reaction conditions .
-
Stability of Mercapto Group: Oxidation of -SH to disulfides necessitates inert atmospheres during synthesis .
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (logP ≈ 3.5), suggesting balanced membrane permeability. Aqueous solubility is limited due to the aromatic core but can be enhanced via salt formation .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1670 cm (C=O stretch), 2550 cm (S-H stretch), and 1540 cm (C=N pyrazole) .
-
H NMR: Signals at δ 3.80 ppm (N-CH), δ 4.50 ppm (SCH), and δ 7.20–8.60 ppm (aromatic protons) .
Pharmacological Activities
Anticonvulsant Effects
El-Helby et al. demonstrated that 2-mercaptoquinazolin-4-one derivatives exhibit dose-dependent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. At 50–100 mg/kg, the compound showed 50–66.6% protection in mice, likely via GABAergic modulation .
Structure-Activity Relationships (SAR)
-
Pyrazole Substituents: Chloro and methyl groups enhance hydrophobic interactions with target enzymes .
-
Mercapto Group: Critical for hydrogen bonding with catalytic residues (e.g., in PBPs or GABA receptors) .
Applications and Future Directions
Drug Development
The compound’s dual activity against neurological and microbial targets positions it as a multifunctional lead. Preclinical studies are needed to evaluate pharmacokinetics and toxicity .
Chemical Probes
Its fluorescent derivatives could serve as probes for studying protein-ligand interactions, leveraging the quinazolinone core’s UV absorbance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume